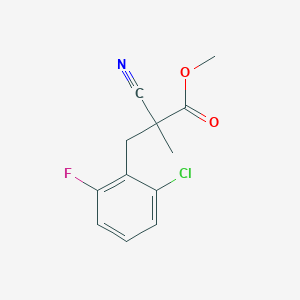

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate

Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate is a substituted propanoate ester featuring a chloro-fluoroaromatic ring, a cyano group, and a methyl ester moiety.

Properties

IUPAC Name |

methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO2/c1-12(7-15,11(16)17-2)6-8-9(13)4-3-5-10(8)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOKAFSCTSBGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the cyano group and the esterification process. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate has potential applications in drug development due to its structural characteristics that allow for interactions with biological targets.

Biological Activity:

- Preliminary studies suggest that the compound may exhibit antitumor properties, particularly against certain cancer cell lines. For instance, it was evaluated by the National Cancer Institute (NCI) for its cytotoxic effects on human tumor cells, showing promising results in inhibiting cell growth.

| Study | Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| NCI Evaluation | Various cancer lines | 15.72 | 50.68 |

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials.

Potential Applications:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings: Its reactivity may be harnessed in creating protective coatings with improved durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

In a study conducted by the NCI, this compound was tested against a panel of approximately sixty cancer cell lines. The results indicated significant cytotoxicity, particularly in specific tumor types, suggesting its potential as a lead compound for further development in anticancer therapies.

Case Study 2: Polymer Development

Research has shown that incorporating this compound into polymer formulations can improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring high-performance materials such as aerospace and automotive sectors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group and the substituted phenyl ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Structural Features :

- Aromatic Substituents : A 2-chloro-6-fluorophenyl group, which introduces steric and electronic effects due to the ortho-chloro and para-fluoro positions.

- Ester Moiety: The methyl ester (–COOCH₃) improves lipophilicity compared to its carboxylic acid counterpart (3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid, CAS 1267529-02-1, MW 304.478) .

Comparison with Similar Compounds

Chloro-Fluorophenyl-Containing Esters

- Ethyl 2-[(2-Chloro-4-Fluorophenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (Entry 8, ): Core Structure: Thiazole ring vs. propanoate backbone. Substituents: Chloro-fluoro group at the 2- and 4-positions on the phenyl ring vs. 2- and 6-positions in the target compound. Functional Groups: Trifluoromethyl (–CF₃) and ethyl ester (–COOCH₂CH₃) vs. cyano and methyl ester. Implications: The thiazole core may enhance heterocyclic interactions in drug binding, while the trifluoromethyl group increases metabolic stability.

Cyano-Substituted Derivatives

- 5-Chloro-4-(Chloromethyl)-3-Methyl-1-Phenyl-1,7-Dihydro-6H-Pyrazolo[3,4-b]Pyridin-6-One (Entry 10, ): Core Structure: Pyrazolo-pyridinone vs. propanoate. Substituents: Dual chloro groups and a methyl substituent. Functional Groups: Lacks an ester or cyano group but includes a ketone.

Methyl Ester vs. Ethyl Ester Analogs

- Ethyl 2-[(3-Methoxypropyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (Entry 9, ): Ester Group: Ethyl ester vs. methyl ester. Substituents: Methoxypropyl amino group vs. chloro-fluorophenyl. Implications: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, which may affect bioavailability in prodrug applications.

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings

Reactivity and Stability

Substituent Effects

Metabolic and Toxicological Considerations

- The carboxylic acid form (CAS 1267529-02-1, ) may exhibit higher renal clearance due to increased hydrophilicity, whereas the methyl ester form likely improves membrane permeability.

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C11H9ClFNO2

- Molecular Weight: 233.65 g/mol

- SMILES Notation: COC(=O)C(C(=C(C1=CC(=C(C=C1)Cl)F)C#N)C(C)C)=C(C)C

The compound features a cyano group, a chloro-fluorophenyl moiety, and a methylpropanoate structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may influence various biological pathways, including:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with receptors that mediate cellular responses, potentially altering signaling pathways.

Biological Activity

Research findings indicate that this compound exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Activity: The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.

- Anticancer Potential: Some studies have indicated that it may possess anticancer activity, particularly in targeting specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced inflammation in animal models | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.